molecular formula C15H13N3O2 B2628116 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide CAS No. 1235624-18-6

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide

Cat. No.: B2628116
CAS No.: 1235624-18-6
M. Wt: 267.288
InChI Key: FBNRPBGKOABAGG-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide is a synthetic small molecule designed for advanced chemical and pharmacological research. Its structure incorporates a naphthalene carboxamide group linked to a 3-methyl-1,2,4-oxadiazole moiety, a heterocyclic scaffold recognized for its significant bioactivity and utility in medicinal chemistry . The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, known for its metabolic stability and ability to engage in key hydrogen bonding interactions with biological targets, making it a valuable isostere for carboxylic esters and amides . This specific molecular architecture positions the compound as a promising candidate for investigating novel enzyme inhibitors and cellular signaling pathways. Researchers can leverage this compound in the development of new therapeutic agents, particularly in oncology where oxadiazole derivatives have demonstrated potent antiproliferative effects by inhibiting critical enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . Furthermore, the structural features of this molecule make it suitable for agrochemical research, exploring its potential as a lead structure for herbicide development, analogous to other patented oxadiazole carboxamide compounds . It is supplied exclusively for laboratory research to support innovation in chemical biology and pre-clinical drug discovery.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10-17-14(20-18-10)9-16-15(19)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNRPBGKOABAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Chemical Reactions Analysis

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues in the Naphthalene-Carbothioate Series

Compounds such as 5-(4-nitrophenyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6a) and 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6g) share the naphthalene backbone but differ in key aspects:

  • Functional Groups :
    • 6a : Contains a nitro-phenyl substituent and a triazole ring (vs. oxadiazole in the target compound).
    • 6g : Features a methoxybenzyl group, enhancing lipophilicity compared to the methyl-oxadiazole in the target compound.
  • Synthesis : Both analogs are synthesized via hydrazine-mediated cyclization of 1,3,4-oxadiazole precursors, yielding 70–82% products after recrystallization .
  • Physical Properties :
    • 6a : Melting point (m.p.) = 168–170°C; molecular weight (MW) = 391 g/mol.
    • 6g : m.p. = 166–167°C; MW = 390 g/mol.

      The nitro group in 6a slightly elevates the m.p. compared to the methoxy-substituted 6g , reflecting differences in intermolecular interactions .

Oxadiazole-Containing Derivatives in Medicinal Chemistry

The patent literature highlights derivatives like N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45/50) and Example 420 from European Patent SPECIFICATION:

  • Compound 45/50: Shares the 3-methyl-1,2,4-oxadiazole moiety but incorporates a benzamide scaffold and pyridinylamino-ethyl side chain. This design is tailored for therapeutic applications in thrombosis or viral infections, suggesting the oxadiazole group enhances target binding or stability .
  • Example 420 : A complex imidazo[4,5-b]pyridine derivative with the same oxadiazole-methyl group, demonstrating the versatility of this fragment in diverse pharmacophores .

Carboxamide vs. Carbothioate Linkages

The compound N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide (BG01369) provides a direct comparison:

  • Structure : Replaces the 3-methyl-1,2,4-oxadiazole with a 1,2-oxazol-5-yl group, altering electronic properties.
  • Physicochemical Data: MW = 306.28 g/mol (vs. estimated ~290–310 g/mol for the target compound). SMILES: O=C(c1cccc2c1cccc2)Nc1nnc(o1)c1ccno1 highlights the oxazole-oxadiazole hybrid structure . This contrast underscores how heterocycle choice impacts molecular weight and polarity.

Data Tables

Table 1: Key Properties of Structural Analogs

Compound Name Molecular Formula MW (g/mol) m.p. (°C) Yield (%) Key Functional Groups
6a () C19H13O3N5S 391 168–170 80 Nitrophenyl, triazole
6g () C21H18O2N4S 390 166–167 82 Methoxybenzyl, triazole
BG01369 () C16H10N4O3 306.28 N/A N/A 1,2-oxazol-5-yl, oxadiazole
Example 420 () C17H14ClFN8O 401.2 N/A N/A Imidazopyridine, oxadiazole

Table 2: Spectral Comparison (Selected Peaks)

Compound IR (C=O, cm⁻¹) ^1H-NMR (δ, ppm) Key MS Fragments
6a 1633 7.72–8.03 (aromatic), 4.32 (NH2) m/z 391 (M+), 155 (base peak)
6g 1684 6.50–7.56 (aromatic) Not reported
BG01369 Not reported Not reported Not reported

Research Implications

  • Synthetic Flexibility : The target compound’s oxadiazole-methyl group can be synthesized via analogous methods to 6a/6g , likely involving cyclization or nucleophilic substitution .
  • Bioactivity Potential: Structural parallels to Compound 45/50 and Example 420 suggest possible applications in oncology or antiviral therapy, though direct evidence is needed .
  • Structure-Activity Relationships (SAR) : Substituting the oxadiazole with triazole (as in 6a/6g ) or oxazole (as in BG01369 ) modifies electronic density and steric bulk, impacting solubility and target engagement.

Biological Activity

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential applications in various fields, including medicinal and agricultural sciences.

The synthesis of this compound typically involves the reaction of 3-methyl-1,2,4-oxadiazole with naphthalene-1-carboxylic acid derivatives. The reaction is often facilitated by a base such as triethylamine in solvents like dichloromethane. The resulting compound can be purified through column chromatography to yield high-purity samples suitable for biological testing.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It may inhibit the growth of pathogens by disrupting their cellular processes.
  • Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells by interfering with DNA replication and transcription. The oxadiazole moiety is particularly important for this activity as it can intercalate into DNA .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Effect Reference
AntimicrobialInhibits growth of various bacteria
AntifungalEffective against fungal strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific enzymes

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that this compound showed promising results against several types of cancer. For instance:

  • Prostate Cancer : The compound exhibited an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line.
  • Colon Cancer : It showed an IC50 value of 0.80 µM against HCT116 colon cancer cells.
  • Renal Cancer : An IC50 value of 0.87 µM was noted against ACHN renal cancer cells .

These results indicate that the compound has potent anticancer properties and warrants further investigation for therapeutic applications.

Agricultural Applications

In agricultural settings, this compound has been explored for its potential as a pesticide due to its effectiveness against various pests and weeds. Its unique chemical structure allows it to interact with biological systems in plants and pests, leading to effective pest management solutions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide, and how can yield and purity be improved?

  • Answer : The synthesis typically involves two critical steps: (1) formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under reflux conditions, and (2) coupling the oxadiazole intermediate with naphthalene-1-carboxamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt). Yield optimization can be achieved by adjusting solvent polarity (e.g., DMF vs. THF), reaction temperature (70–100°C), and catalyst loading. Purity (>95%) is ensured via column chromatography and recrystallization in ethanol/water mixtures .

Q. How can impurities in the final product be identified and resolved during synthesis?

  • Answer : Common impurities include unreacted starting materials or byproducts from incomplete cyclization. Analytical techniques like HPLC (C18 column, acetonitrile/water gradient) and LC-MS are used for identification. Recrystallization with ethyl acetate/hexane (1:3) or preparative TLC (silica gel, chloroform:methanol 9:1) effectively removes polar/non-polar impurities .

Q. What spectroscopic methods are recommended for structural characterization?

  • Answer :

  • 1H/13C NMR : Confirms the presence of naphthalene protons (δ 7.2–8.5 ppm) and oxadiazole-linked methyl groups (δ 2.5–2.7 ppm).
  • FT-IR : Identifies carboxamide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1550 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Validates the molecular ion peak (expected m/z ~323.3 for C₁₇H₁₅N₃O₂) .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental models validate its mechanism of action?

  • Answer : The oxadiazole moiety is hypothesized to act as a hydrogen-bond acceptor, targeting enzymes like cyclooxygenase-2 (COX-2) or kinases. In vitro assays (e.g., fluorescence polarization for kinase inhibition) and molecular docking studies (using AutoDock Vina) are used to validate binding. Cell-based models (e.g., LPS-induced RAW 264.7 macrophages) assess anti-inflammatory activity by measuring prostaglandin E2 (PGE2) suppression .

Q. What strategies are effective for resolving contradictions in reported bioactivity data across studies?

  • Answer : Discrepancies (e.g., IC50 variability in enzyme inhibition) may arise from differences in assay conditions (pH, ionic strength) or compound stability. Standardized protocols (e.g., fixed ATP concentration in kinase assays) and stability studies (HPLC monitoring under physiological buffers) are critical. Meta-analyses of SAR data can clarify trends, such as the role of the naphthalene group in enhancing lipophilicity and membrane permeability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

  • Answer : Systematic modifications include:

  • Oxadiazole substitution : Replacing the 3-methyl group with electron-withdrawing groups (e.g., -CF3) to enhance electrophilicity.
  • Naphthalene modification : Introducing sulfonyl or amino groups to improve solubility.
    In silico tools (e.g., SwissADME) predict pharmacokinetic properties, while in vivo models (e.g., rodent pharmacokinetics) validate bioavailability .

Q. What toxicological screening approaches are recommended for preclinical evaluation?

  • Answer : Follow OECD guidelines:

  • Acute toxicity : Single-dose studies in rodents (oral, dermal routes) with monitoring for H302/H315 hazards (e.g., respiratory distress, skin irritation).
  • Genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenic potential.
  • Ecotoxicology : Daphnia magna immobilization assays (48-hour EC50) .

Methodological Considerations

Q. How can computational chemistry enhance the understanding of this compound’s reactivity?

  • Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict electrophilic/nucleophilic sites. Molecular dynamics simulations (GROMACS) model interactions with lipid bilayers to assess passive diffusion. These guide solvent selection (e.g., DMSO for stability) and functionalization strategies .

Q. What chromatographic techniques are optimal for purity assessment and scalability?

  • Answer :

  • Analytical scale : Reverse-phase HPLC (C18, 0.1% TFA in water/acetonitrile).
  • Preparative scale : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Stability-indicating methods : Forced degradation studies (acid/base, oxidative stress) monitored by UPLC-PDA .

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